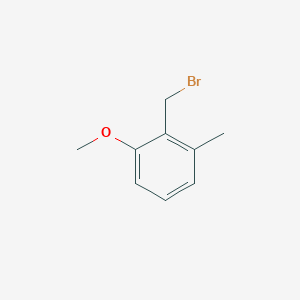

2-Methoxy-6-methylbenzyl bromide

Description

Structure

3D Structure

Properties

CAS No. |

89244-40-6 |

|---|---|

Molecular Formula |

C9H11BrO |

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-methylbenzene |

InChI |

InChI=1S/C9H11BrO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6H2,1-2H3 |

InChI Key |

RSUXBVFWXWSQER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 6 Methylbenzyl Bromide

Strategies for Benzylic Bromination of 2-Methoxy-6-methyltoluene Precursors

Benzylic bromination is a key transformation for converting alkyl-substituted aromatic compounds into versatile benzyl (B1604629) bromide intermediates. acs.org The reaction proceeds via a free-radical mechanism, where the stability of the intermediate benzyl radical, due to resonance with the aromatic ring, directs the substitution to the benzylic position. chemistrysteps.comyoutube.com

Optimized Radical Bromination Protocols (e.g., using N-Bromosuccinimide)

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.commasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the electron-rich ring. masterorganicchemistry.com The reaction is initiated by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation. koreascience.krresearchgate.net

The efficiency of the Wohl-Ziegler bromination is highly dependent on the choice of solvent. koreascience.kr Carbon tetrachloride (CCl₄) has been traditionally used but is now largely phased out due to its toxicity and environmental impact. masterorganicchemistry.comkoreascience.kr Research has identified more benign and sometimes more effective alternatives. For instance, studies on the benzylic bromination of a similar o-tolyl derivative showed that 1,2-dichlorobenzene can be a superior solvent to CCl₄, leading to higher yields and shorter reaction times. koreascience.krresearchgate.net

Optimization of the reaction involves carefully controlling the stoichiometry of NBS and the concentration of the initiator. An excess of NBS can lead to the formation of dibrominated byproducts, a common challenge in benzylic brominations. scientificupdate.com

| Parameter | Condition | Rationale / Outcome |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂, favoring radical benzylic substitution over electrophilic aromatic addition. masterorganicchemistry.com |

| Initiator | AIBN or Benzoyl Peroxide (BPO) / Light (hν) | Initiates the radical chain reaction by generating bromine radicals. koreascience.kryoutube.com |

| Solvent | 1,2-Dichlorobenzene, Acetonitrile, etc. | Choice of solvent impacts reaction rate and yield; modern protocols avoid toxic solvents like CCl₄. koreascience.krresearchgate.net |

| Temperature | Typically reflux temperature of the solvent | Provides the necessary energy for radical initiation and propagation. |

Selective Bromination Approaches for Hindered Benzylic Positions

The structure of 2-Methoxy-6-methyltoluene presents a sterically hindered benzylic position due to the presence of the adjacent methoxy (B1213986) group. This steric hindrance can influence the rate and selectivity of the bromination reaction. In substrates with significant steric crowding around the benzylic site, the rate of mono-bromination is often much faster than the formation of the dibromo compound, which can be an advantage for achieving selectivity. scientificupdate.com

To enhance selectivity for the desired mono-brominated product, reaction conditions must be precisely controlled. This includes the slow addition of the brominating agent and maintaining the reaction at the optimal temperature to prevent over-bromination. For deactivated or sterically hindered toluenes, processes involving the incremental addition of bromine at elevated temperatures have been developed to maintain control and prevent undesired side reactions. googleapis.com The choice of radical initiator and solvent can also play a role in mediating the reactivity and improving the selectivity for the target compound.

Photochemical and Catalytic Methods in Benzylic Bromination

Modern synthetic chemistry has seen a shift towards photochemical and catalytic methods to improve the efficiency, safety, and sustainability of benzylic bromination.

Photochemical Methods: Photochemical bromination, often conducted in continuous flow reactors, offers significant advantages. rsc.orgacs.org These systems use light, typically from LEDs (e.g., 405 nm), to initiate the radical reaction. scientificupdate.comrsc.org This approach allows for precise control over reaction parameters, enhanced safety by minimizing the volume of reactive intermediates at any given time, and high throughput. acs.orgrsc.org Bromine can be generated in situ from sources like HBr/H₂O₂ or NaBrO₃/HBr, avoiding the direct handling of hazardous molecular bromine. rsc.orgnih.gov These methods have been successfully scaled to produce kilograms of benzyl bromides per hour. acs.org

Catalytic Methods: Several catalytic systems have been developed to facilitate benzylic bromination under mild conditions. Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), have been shown to effectively catalyze the reaction using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.govnih.gov This method proceeds through a radical generation pathway and provides various benzyl bromide derivatives in good yields. nih.gov More recently, an iron-catalyzed protocol using iron(II) bromide (FeBr₂) has been described for the chemo- and site-selective bromination of benzylic C-H bonds. acs.org This approach is practical, uses a low loading of an inexpensive and commercially available catalyst, and demonstrates good functional group tolerance, making it suitable for late-stage functionalization. acs.org

| Method | Reagents / Conditions | Advantages |

| Photochemical Flow | In situ Br₂ generation (e.g., HBr/H₂O₂), LED irradiation (405 nm) | High throughput, enhanced safety, precise control, scalable. acs.orgrsc.orgnih.gov |

| Lewis Acid Catalysis | DBDMH, cat. ZrCl₄ | Mild reaction conditions, high efficiency. nih.govnih.gov |

| Iron Catalysis | C-H substrate, cat. FeBr₂ (1 mol%) | Uses inexpensive catalyst, mild conditions, good functional group tolerance. acs.org |

Precursor Synthesis and Functionalization for 2-Methoxy-6-methylbenzyl Bromide

The synthesis of the target compound is contingent on the availability of its direct precursor, 2-Methoxy-6-methyltoluene.

Synthetic Routes to 2-Methoxy-6-methyltoluene

The synthesis of 2-Methoxy-6-methyltoluene can be accomplished through several routes, typically starting from more readily available substituted aromatic compounds. One potential pathway begins with 2-methyl-6-nitrotoluene. This starting material can undergo reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction. The resulting 2-amino-6-methyltoluene (2,6-xylidine) can be subjected to diazotization to form a diazonium salt, which is then hydrolyzed to yield 2-methyl-6-phenol. The final step is the methylation of the phenolic hydroxyl group, typically via a Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base, to afford 2-Methoxy-6-methyltoluene. A similar strategy is outlined in a patent for the synthesis of the related 2-methoxy-6-methylbenzoic acid, which involves the conversion of a 2-amino-6-methylbenzoate intermediate into a 2-hydroxy derivative, followed by methylation. google.com

Another approach could involve the nucleophilic aromatic substitution of a suitable di-substituted toluene. For example, a patent describes the synthesis of 6-chloro-2-methoxytoluene from 2,6-dichlorotoluene by reaction with sodium methylate, demonstrating the feasibility of introducing a methoxy group via substitution. google.com

Methodologies for Introducing Methoxy and Methyl Substituents to Aromatic Systems

The introduction of methyl and methoxy groups onto an aromatic ring is a fundamental aspect of organic synthesis.

Introduction of Methyl Groups: The most common method for introducing a methyl group to an aromatic ring is the Friedel-Crafts alkylation. msu.edu This reaction involves treating the aromatic compound with a methyl halide (e.g., methyl chloride or iodide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism. However, this method can be complicated by issues of polyalkylation and carbocation rearrangements for larger alkyl groups. msu.edu

Introduction of Methoxy Groups: A primary method for introducing a methoxy group is the Williamson ether synthesis, which involves the O-methylation of a corresponding phenol. The phenol is first deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, displacing a halide from a methylating agent like methyl iodide or dimethyl sulfate to form the methoxyarene. orgsyn.org

Alternatively, nucleophilic aromatic substitution can be employed if the aromatic ring is activated by electron-withdrawing groups or in the presence of a suitable leaving group. clockss.org Modern cross-coupling reactions, though more commonly used for C-N and C-C bond formation, also have variants for C-O bond formation that can be applied to synthesize aryl ethers.

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles guide the development of methodologies that are safer, more efficient, and have a lower environmental impact than traditional synthetic routes. Key areas of focus include the use of alternative solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that minimize waste.

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to the environmental impact of the chemical industry. Green chemistry seeks to replace these solvents with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.

Aqueous Reaction Conditions:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, various techniques can be employed to facilitate reactions in aqueous media. For the synthesis of this compound, which typically involves the bromination of 2-methoxy-6-methylbenzyl alcohol, conducting the reaction in water could offer significant environmental benefits. Research on related compounds has demonstrated the feasibility of aqueous bromination. For instance, the use of N-bromosuccinimide (NBS) in an aqueous medium has been shown to be an effective system for the bromination of various activated and less activated aromatic molecules. researchgate.net Furthermore, visible-light-induced free-radical bromination of para-substituted toluenes has been successfully carried out 'on water', suggesting a promising avenue for the benzylic bromination of 2-methoxy-6-methyltoluene. researchgate.net

The oxidation of the precursor, 2-methoxy-6-methylbenzyl alcohol, to an aldehyde has also been explored under environmentally friendly aqueous conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of cyclodextrins. sci-hub.seresearchgate.net This indicates that key transformations in the synthetic pathway to the target compound can be adapted to aqueous environments.

Solvent-Free Conditions:

Eliminating the solvent entirely represents an even greener approach. Solvent-free, or solid-state, reactions can lead to higher efficiency, reduced waste, and easier product purification. For the synthesis of this compound, a solvent-free approach could be envisioned for the bromination step. For example, visible-light-promoted functionalization of organic molecules with N-bromosuccinimide has been achieved under solvent-free conditions, offering a potential green route for the synthesis of benzyl bromides.

The following table summarizes potential green solvent approaches for the synthesis of this compound based on analogous reactions:

| Reaction Step | Traditional Solvent | Green Alternative | Potential Reagents |

| Oxidation of 2-methoxy-6-methyltoluene | Chlorinated Solvents | Water | O₂, Catalysts |

| Bromination of 2-methoxy-6-methylbenzyl alcohol | Dichloromethane (B109758), Carbon tetrachloride | Water, Solvent-free | NBS, H₂O₂-HBr |

Catalysis is a cornerstone of green chemistry, as catalysts can facilitate reactions with high selectivity and efficiency, often under milder conditions and with less waste compared to stoichiometric reagents. The development of novel catalysts is crucial for the sustainable production of this compound.

Heterogeneous Catalysts:

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. For the conversion of 2-methoxy-6-methylbenzyl alcohol to the corresponding bromide, a heterogeneous catalyst could streamline the process. One such example is Silphos, a silica-based phosphine (B1218219) reagent, which has been used to convert alcohols to bromides in the presence of molecular bromine. organic-chemistry.org The solid nature of Silphos allows for its easy removal from the reaction mixture by simple filtration, minimizing waste and allowing for potential reuse.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions without the need for high temperatures or harsh reagents. The benzylic bromination of toluene derivatives, a key step in one potential synthetic route to this compound, can be achieved using visible light in the absence of a metal photocatalyst. researchgate.net This approach avoids the use of potentially toxic and expensive metal catalysts and utilizes a renewable energy source.

The table below outlines potential catalytic strategies for the synthesis of this compound:

| Reaction Step | Traditional Reagent | Catalytic Alternative | Advantages |

| Bromination of 2-methoxy-6-methylbenzyl alcohol | PBr₃, SOBr₂ | Heterogeneous catalyst (e.g., Silphos) + Br₂ | Easy separation, reusability, reduced waste |

| Benzylic Bromination of 2-methoxy-6-methyltoluene | Radical Initiators (e.g., AIBN) | Visible Light (Photocatalysis) | Mild conditions, avoids metal catalysts, uses renewable energy |

By focusing on the development of solvent-free and aqueous reaction conditions, alongside innovative catalytic systems, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical production.

Reactivity and Mechanistic Studies of 2 Methoxy 6 Methylbenzyl Bromide

Nucleophilic Substitution Reactions Involving 2-Methoxy-6-methylbenzyl Bromide

Nucleophilic substitution reactions of benzylic halides, including this compound, are pivotal in synthetic organic chemistry. The reaction pathway, whether SN1 or SN2, is delicately balanced and influenced by a variety of factors.

Stereochemical Outcomes of Substitution Reactions

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism. If this compound were chiral at the benzylic carbon (which it is not, as it lacks a stereocenter), the stereochemistry would be revealing.

An SN1 reaction, proceeding through a planar, achiral carbocation intermediate, would lead to a racemic mixture of products if the starting material were enantiomerically pure. libretexts.org The nucleophile can attack the carbocation from either face with equal probability, resulting in both retention and inversion of configuration. fiu.edu

In contrast, an SN2 reaction proceeds with a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. fiu.edu This is a hallmark of the SN2 mechanism. youtube.com

It's important to note that in some SN1 reactions, complete racemization is not always observed. This can be due to the formation of "ion pairs," where the departing leaving group temporarily shields one face of the carbocation from nucleophilic attack. libretexts.org

Impact of Solvent and Nucleophile Structure on Reaction Pathways

The choice of solvent and the nature of the nucleophile are critical in directing the course of a nucleophilic substitution reaction.

Solvent Effects:

Polar protic solvents , such as water and alcohols, are excellent for SN1 reactions. They can solvate both the carbocation intermediate and the leaving group, stabilizing the transition state for ionization. youtube.comfiu.edu

Polar aprotic solvents , like acetone (B3395972) and dimethylformamide (DMF), favor SN2 reactions. youtube.com These solvents can solvate the cation of the nucleophilic salt but leave the nucleophilic anion "naked" and more reactive. fiu.edu The lack of hydrogen bonding in these solvents means the nucleophile is not "tied up" and is more available to attack the substrate. youtube.com

Nucleophile Effects:

Strong, non-basic nucleophiles generally favor SN2 reactions. youtube.com The rate of an SN2 reaction is dependent on the concentration of the nucleophile. youtube.com

Weak, non-basic nucleophiles (which are often the solvent itself, leading to solvolysis) favor SN1 reactions, as the rate-determining step does not involve the nucleophile. libretexts.org

The table below summarizes the expected influence of various factors on the reaction pathway of this compound.

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary benzylic, but with ortho-substituents. Can proceed via either pathway. youtube.comyoutube.com |

| Leaving Group | Good leaving group (e.g., Br⁻) | Good leaving group (e.g., Br⁻) | Bromide is a good leaving group, favoring both pathways. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻) | The choice of nucleophile will be a key determinant. youtube.comyoutube.com |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | The solvent choice will strongly influence the mechanism. youtube.comfiu.edu |

Radical Reactions of this compound

Beyond nucleophilic substitution, benzylic halides can also participate in radical reactions. The formation and subsequent reactions of the 2-Methoxy-6-methylbenzyl radical open up alternative synthetic pathways.

Generation and Fate of 2-Methoxy-6-methylbenzyl Radicals

The 2-Methoxy-6-methylbenzyl radical can be generated through the homolytic cleavage of the carbon-bromine bond. This can be initiated by radical initiators or photochemically. For instance, radical bromination of 2,6-dimethoxytoluene (B1360059) with N-bromosuccinimide (NBS) proceeds via a radical mechanism to form the corresponding benzyl (B1604629) bromide. mdpi.comresearchgate.net

Once formed, the 2-Methoxy-6-methylbenzyl radical, like other radicals, can undergo several key reactions:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor molecule. acs.org

Addition to Multiple Bonds: The radical can add to double or triple bonds, initiating a chain reaction. acs.org

Dimerization: Two radicals can combine to form a dimer.

The stability of the benzylic radical is enhanced by resonance with the aromatic ring, similar to the stabilization of the benzylic carbocation. The methoxy (B1213986) and methyl groups on the ring will also influence the radical's stability and reactivity.

Intermolecular and Intramolecular Radical Cascades

The 2-Methoxy-6-methylbenzyl radical can be a key intermediate in radical cascade reactions. These are multi-step reactions where the formation of one radical leads to a series of subsequent radical reactions.

An example of an intermolecular radical cascade could involve the initial formation of the 2-Methoxy-6-methylbenzyl radical, which then adds to an electron-deficient alkene. The resulting radical could then participate in further reactions. Such Giese-type radical additions are a powerful tool for C-C bond formation. nih.gov

Intramolecular radical cascades , or radical cyclizations, can occur if the substrate containing the 2-Methoxy-6-methylbenzyl radical also possesses a suitably positioned unsaturation (e.g., a double or triple bond). The radical can add intramolecularly to this multiple bond, forming a new ring. The use of radical probes, such as the 5-hexenyl radical which cyclizes to a cyclopentylmethyl radical, is a common method to provide evidence for radical mechanisms. utexas.edu

The reactivity of the 2-Methoxy-6-methylbenzyl radical in these cascades would be influenced by the electronic and steric effects of the methoxy and methyl groups, potentially leading to regioselective and stereoselective outcomes.

Organometallic Transformations Utilizing this compound as a Substrate

This compound serves as a versatile substrate in a range of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily centered around the labile carbon-bromine bond, which can be activated by various transition metals, particularly palladium, or used to form potent organometallic reagents.

Cross-coupling reactions are fundamental tools in modern organic synthesis, and benzylic halides like this compound are competent electrophilic partners. These reactions are typically catalyzed by palladium complexes, which facilitate the coupling of the benzyl group with various nucleophilic partners. wikipedia.orgfishersci.co.uklibretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the benzyl bromide with an organoboron reagent, such as an arylboronic acid or trifluoroborate salt, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.orgnih.gov The reaction is highly valued for its functional group tolerance and the stability and low toxicity of the boron reagents. fishersci.co.uk For benzylic bromides, a common challenge is the potential for β-hydride elimination from the palladium-benzyl intermediate, though this is not a concern for this compound due to the absence of β-hydrogens on the aromatic ring. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the benzyl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction typically requires a base and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While aryl and vinyl halides are the most common substrates, benzylic halides can also participate. The reaction conditions, including the choice of solvent, base, and phosphine (B1218219) ligand or N-heterocyclic carbene (NHC), are critical for success and can influence the stereoselectivity of the product. nih.govorganic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the benzyl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is characteristically co-catalyzed by palladium and copper(I) salts, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for creating arylalkynes and conjugated enynes under mild conditions. wikipedia.org Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling). wikipedia.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Benzylic Bromides

| Reaction | Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Potassium Aryltrifluoroborate | Cs₂CO₃ | THF/H₂O | nih.gov |

| Heck | Pd(OAc)₂ / PPh₃ | Styrene, Acrylates | K₂CO₃, TEA | DMF/H₂O | nih.govbeilstein-journals.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | organic-chemistry.orglibretexts.org |

The carbon-bromine bond in this compound can be converted into a highly nucleophilic carbon-metal bond through reaction with elemental metals, primarily magnesium or lithium.

Organomagnesium Reagents (Grignard Reagents): The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 2-methoxy-6-methylbenzylmagnesium bromide. sigmaaldrich.comchemguide.co.ukyoutube.com The solvent is crucial as it coordinates to the magnesium center, stabilizing the reagent. libretexts.org Grignard reagents are powerful nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.com Their primary synthetic application is the addition to electrophilic carbonyl carbons in aldehydes, ketones, and esters to form new carbon-carbon bonds and produce alcohols. masterorganicchemistry.comlibretexts.org Due to their strong basicity, they react readily with protic functional groups like alcohols, water, and carboxylic acids. chemguide.co.ukmasterorganicchemistry.com

Organolithium Reagents: Similarly, treatment of this compound with two equivalents of lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane (B92381) would produce the organolithium reagent, 2-methoxy-6-methylbenzyllithium. youtube.comlibretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com They exhibit similar reactivity patterns, readily adding to carbonyls and participating in other nucleophilic substitution reactions. libretexts.org Their high basicity, however, makes them incompatible with substrates bearing acidic protons. libretexts.org

Palladium-Catalyzed Carbonylation: This reaction introduces a carbonyl group into an organic molecule, and it is a powerful method for synthesizing carboxylic acid derivatives. nih.gov Using this compound as the substrate, the reaction with carbon monoxide (CO) and an alcohol (e.g., methanol) in the presence of a palladium catalyst and a suitable ligand would produce the corresponding methyl ester. nih.govmit.edu Alternatively, using an amine as the nucleophile would yield an amide. nih.gov Modern methods often utilize phosphine ligands like Xantphos and can proceed at atmospheric pressure of CO gas. nih.govmit.edu This transformation provides a direct route to esters, amides, and other carbonyl compounds from the parent bromide. organic-chemistry.org

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl or benzyl halides with a wide variety of primary and secondary amines. cmu.eduresearchgate.net The reaction of this compound with an amine, catalyzed by a palladium complex with specialized phosphine ligands (such as RuPhos or biarylphosphines) and a strong base (e.g., sodium tert-butoxide), would yield the corresponding N-benzylated amine. cmu.eduresearchgate.netkyoto-u.ac.jp The catalyst system is critical and must be chosen to promote the key steps of oxidative addition, Pd-N bond formation, and reductive elimination. cmu.edu

Table 2: General Conditions for Functionalization of Benzylic Bromides

| Reaction | Catalyst System | Reagents | Base | Product Type | Ref. |

|---|---|---|---|---|---|

| Carbonylation | Pd(OAc)₂ / Xantphos | CO, Alcohol/Amine | Amine Base (e.g., DBU) | Ester / Amide | nih.govmit.edu |

| Amination | Pd₂(dba)₃ / Biarylphosphine Ligand | Primary/Secondary Amine | NaOtBu, K₃PO₄ | Substituted Amine | cmu.eduresearchgate.net |

Elimination Reactions Associated with this compound

In the presence of a suitable base, this compound can undergo elimination reactions to form an alkene.

The primary elimination pathway for this compound is a base-mediated process, typically following a bimolecular elimination (E2) mechanism. In this pathway, a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom. For this substrate, the only available protons for elimination are on the ortho-methyl group. A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), is often employed to favor elimination over substitution. masterorganicchemistry.com The steric hindrance provided by bulky bases can influence the regioselectivity of the elimination, although in this specific case, only one product is possible. masterorganicchemistry.com

The elimination of hydrogen bromide (HBr) from this compound results in the formation of a new carbon-carbon double bond. The product of this reaction is 1-methoxy-2-methyl-6-vinylbenzene, an ortho-methylstyrenic derivative. This transformation converts the saturated benzylic position into an unsaturated vinyl group, providing a valuable synthetic intermediate for polymerization or further functionalization.

Advanced Synthetic Applications of 2 Methoxy 6 Methylbenzyl Bromide As a Building Block

Construction of Complex Carbon Frameworks

The benzyl (B1604629) bromide moiety is a reactive electrophile, making 2-Methoxy-6-methylbenzyl bromide an excellent candidate for forming new carbon-carbon bonds. The electronic and steric influence of the ortho-methoxy and -methyl substituents plays a crucial role in modulating its reactivity in various bond-forming strategies.

Alkylation and Arylation Reactions in Total Synthesis Strategies

The introduction of the 2-methoxy-6-methylbenzyl group into a molecule via alkylation is a key step in building molecular complexity. As a substituted benzyl halide, it readily participates in Friedel-Crafts alkylation reactions, where an aromatic ring attacks the electrophilic benzylic carbon in the presence of a Lewis acid. organic-chemistry.org While specific examples in the total synthesis of natural products using this compound are not extensively documented, the reactivity of related benzyl bromides suggests its potential in such strategies.

The general mechanism involves the activation of the C-Br bond by a Lewis acid, generating a transient benzylic carbocation. The electron-donating methoxy (B1213986) group at the ortho position can stabilize this carbocation, facilitating the reaction. However, the steric hindrance from both the methoxy and methyl groups can influence the choice of substrate and reaction conditions.

Table 1: Representative Alkylation Reactions with Benzyl-type Bromides

| Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Compound (e.g., Benzene) | Alkyl Halide (e.g., Benzyl Bromide) | Lewis Acid (e.g., AlCl₃) | Alkylated Aromatic | organic-chemistry.org |

| Alcohol | Benzyl Bromide | Base (e.g., NaH) | Benzyl Ether | organic-chemistry.org |

| Carboxylic Acid | 2-Benzyloxy-1-methylpyridinium triflate | Base (e.g., Et₃N) | Benzyl Ester | orgsyn.org |

Annulation and Cyclization Reactions to Form Polycyclic Systems

Annulation and cyclization reactions are powerful methods for constructing polycyclic frameworks. While the direct participation of this compound in well-established annulation sequences is not a common theme in the literature, its functional handles allow for its incorporation into precursors for subsequent cyclization. For instance, after alkylation of a suitable nucleophile, the 2-methoxy-6-methylbenzyl unit can be further elaborated. The methoxy and methyl groups can direct subsequent electrophilic aromatic substitution reactions, or the entire aromatic ring can participate in intramolecular cyclizations to form complex polycyclic systems, such as pyrimidoazepine derivatives. acs.org

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. organic-chemistry.org this compound serves as a valuable precursor for introducing a substituted benzyl moiety into various heterocyclic scaffolds.

Preparation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Triazoles)

The synthesis of substituted pyridines often involves the nucleophilic substitution of halo-pyridines. nih.govchemicalbook.comchemicalbook.com While direct use of this compound as a primary building block for the pyridine (B92270) ring itself is uncommon, it can be used to alkylate nitrogen atoms within pre-formed pyridine rings or be attached to precursors for pyridine synthesis.

A more prominent application lies in the synthesis of 1,2,3-triazoles. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govgoogle.comorganic-chemistry.org this compound can be readily converted to the corresponding 2-methoxy-6-methylbenzyl azide (B81097). This azide can then undergo a copper-catalyzed reaction with a terminal alkyne to furnish the desired triazole derivative. This three-component reaction, starting from the bromide, sodium azide, and an alkyne, is often carried out in one pot. nih.gov

Table 2: Synthesis of 1,2,3-Triazoles from Organic Bromides

| Organic Bromide | Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzyl Bromide | Terminal Alkyne | NaN₃, Copper Catalyst | 1-Benzyl-4-substituted-1,2,3-triazole | nih.gov |

| 4-Methoxybenzyl Bromide | Propargylamine | NaN₃, Toluene | 1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine | google.com |

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The incorporation of the 2-methoxy-6-methylbenzyl group into oxygen and sulfur heterocycles typically follows standard synthetic routes where the bromide acts as an electrophile. nih.govscispace.comorganic-chemistry.org For example, it can be used to O-alkylate phenols or alcohols that are part of a larger molecule, which then undergoes cyclization to form an oxygen-containing ring like a furan (B31954) or pyran derivative.

Similarly, in the synthesis of sulfur-containing heterocycles, this compound can alkylate thiol-containing precursors. These resulting thioethers can then be subjected to cyclization conditions to form heterocycles such as thiophenes or thiazoles. nih.gov The specific substitution pattern of the benzyl group can influence the electronic properties and subsequent reactivity of the final heterocyclic system.

Strategic Use as a Protecting Group in Multi-Step Organic Syntheses

The protection of hydroxyl groups is a critical aspect of multi-step synthesis. organic-chemistry.orglibretexts.org The 2-methoxy-6-methylbenzyl (MBM) group, installed using this compound, functions as a specialized protecting group for alcohols. It shares similarities with the widely used p-methoxybenzyl (PMB) and 2,6-dimethoxybenzyl (DMB) groups. organic-chemistry.orgmdpi.comnih.gov

The MBM group is typically introduced under Williamson ether synthesis conditions, where an alcohol is deprotonated with a base (e.g., sodium hydride) followed by reaction with this compound. organic-chemistry.org The stability of the resulting MBM ether is comparable to other benzyl-type protecting groups, being robust to a wide range of non-acidic and non-reductive conditions.

The key advantage of the MBM group, like its PMB and DMB counterparts, lies in its selective removal under oxidative conditions. While standard benzyl groups are typically removed by hydrogenolysis, the electron-rich MBM ether can be cleaved using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.orgnih.gov The reaction proceeds through a charge-transfer complex, leading to the release of the alcohol and 2-methoxy-6-methylbenzaldehyde (B112759) as a byproduct. This orthogonality allows for the selective deprotection of an MBM-protected alcohol in the presence of other protecting groups like standard benzyl or silyl (B83357) ethers. acs.orguniversiteitleiden.nl

Table 3: Comparison of Benzyl-Type Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features | Reference |

|---|---|---|---|---|

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Generally stable | organic-chemistry.org |

| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN), Acidic | More labile than Bn to oxidation and acid | nih.govuniversiteitleiden.nl |

| 2,6-Dimethoxybenzyl | DMB | Mildly Oxidative (DDQ), Acidic | More labile than PMB | mdpi.comnih.gov |

| 2-Methoxy-6-methylbenzyl | MBM | Oxidative (DDQ), Acidic (inferred) | Orthogonally removable in the presence of Bn | acs.orgnih.gov |

The unique substitution pattern of the 2-methoxy-6-methylbenzyl group provides a nuanced tool for the synthetic chemist, enabling complex molecular manipulations through its role as both a carbon framework constructor and a specialized protecting group.

Development of Orthogonally Cleavable Protecting Group Strategies

The concept of orthogonal protection is a cornerstone of modern organic synthesis, enabling the selective deprotection of one functional group in the presence of others. acs.orgbham.ac.uknumberanalytics.comnih.gov The electronic and steric properties of the 2-methoxy-6-methylbenzyl group, a substituted benzyl ether, position it as a key player in the design of such sophisticated protection schemes. The strategic placement of a methoxy group at the ortho position and a methyl group at the other ortho position of the benzyl ring significantly influences its reactivity and cleavage conditions compared to other benzyl-type protecting groups. researchgate.netacs.org

The development of orthogonal strategies hinges on the differential lability of protecting groups under specific reaction conditions. For instance, while standard benzyl (Bn) ethers are typically cleaved under hydrogenolysis conditions, the presence of an electron-donating methoxy group on the aromatic ring, as seen in the p-methoxybenzyl (PMB) group, renders the ether susceptible to oxidative cleavage. acs.orgorganic-chemistry.orgchem-station.com This differential reactivity allows for the selective removal of a PMB group with an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) while leaving a Bn group intact. acs.orgorganic-chemistry.org

The 2-methoxy-6-methylbenzyl group introduces a further layer of subtlety. The ortho-methoxy group enhances the electron density of the aromatic ring, similar to a p-methoxy group, thereby activating it towards oxidative cleavage. However, the presence of the adjacent methyl group can introduce steric hindrance, potentially modulating the rate of cleavage. This nuanced reactivity allows for the development of fine-tuned orthogonal strategies where the 2M6MB group can be selectively removed under specific oxidative conditions that may not affect other, less-activated benzyl ethers or other classes of protecting groups.

The successful implementation of an orthogonal strategy requires a careful selection of protecting groups with non-overlapping deprotection conditions. A typical strategy might involve the simultaneous protection of multiple hydroxyl groups with different benzyl-derived protecting groups, such as benzyl, p-methoxybenzyl, and 2-methoxy-6-methylbenzyl. The selective deprotection can then be achieved in a stepwise manner by first using a mild oxidative agent to cleave the most reactive group, followed by a different set of conditions for the next, and finally a more general method like hydrogenolysis for the most robust group.

Methodologies for Selective Deprotection of 2-Methoxy-6-methylbenzyl Ethers and Esters

The utility of the 2-methoxy-6-methylbenzyl group is intrinsically linked to the mild and selective methods available for its removal. The electron-rich nature of the 2-methoxy-6-methylphenyl ring is the key to its lability under specific conditions, allowing for deprotection without affecting more robust protecting groups.

For 2-Methoxy-6-methylbenzyl Ethers:

The primary methods for the cleavage of 2-methoxy-6-methylbenzyl ethers involve oxidative and acidic conditions.

Oxidative Cleavage: Similar to p-methoxybenzyl (PMB) ethers, 2-methoxy-6-methylbenzyl ethers are susceptible to cleavage by single-electron oxidants. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly employed. organic-chemistry.orgchem-station.comnih.gov The reaction proceeds through the formation of a charge-transfer complex, leading to the formation of a benzylic cation which is then hydrolyzed to release the free alcohol and 2-methoxy-6-methylbenzaldehyde as a byproduct. chem-station.com The reaction conditions, such as solvent and temperature, can be tuned to achieve selectivity over other protecting groups. For instance, cleavage with DDQ can often be performed under neutral or mildly acidic conditions in solvents like dichloromethane (B109758) or acetonitrile.

Acidic Cleavage: While more stable than acid-labile groups like trityl or silyl ethers, 2-methoxy-6-methylbenzyl ethers can be cleaved under strongly acidic conditions. chem-station.comorganic-chemistry.org However, this method is less common due to the potential for side reactions with other acid-sensitive functionalities within the molecule. The choice of acid and reaction conditions is critical to ensure selectivity.

For 2-Methoxy-6-methylbenzyl Esters:

The cleavage of 2-methoxy-6-methylbenzyl esters can also be achieved through several methods, offering flexibility in synthetic design.

Oxidative Cleavage: Research has shown that certain substituted benzyl esters, such as the 2,6-dimethoxybenzyl ester, can be cleaved with DDQ. nih.gov By analogy, it is expected that 2-methoxy-6-methylbenzyl esters would also be susceptible to oxidative cleavage under similar conditions, providing a valuable orthogonal deprotection strategy in the presence of other ester groups.

Lewis Acid-Mediated Cleavage: Lewis acids have been effectively used to cleave p-methoxybenzyl esters. nih.gov This methodology can likely be extended to 2-methoxy-6-methylbenzyl esters, offering an alternative to oxidative methods.

Hydrogenolysis: Like most benzyl esters, the 2-methoxy-6-methylbenzyl ester can be removed via catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. nih.gov This method is robust but lacks orthogonality with other hydrogenolytically labile groups.

Photochemical Cleavage: Photochemical methods have been developed for the reductive cleavage of PMB esters and have shown that 2-methoxybenzyl ethers and esters can also be readily cleaved under these conditions. nih.gov This metal-free approach offers a mild and selective deprotection pathway.

Application in Divergent Synthesis and Chemical Library Generation

Divergent synthesis is a powerful strategy for the rapid generation of a multitude of structurally related compounds from a common intermediate. acs.orgrsc.org This approach is particularly valuable in medicinal chemistry for the creation of chemical libraries for high-throughput screening. acs.orgnih.gov The use of orthogonal protecting groups, such as the 2-methoxy-6-methylbenzyl group, is central to the success of divergent synthetic strategies.

In a typical divergent synthesis employing the 2-methoxy-6-methylbenzyl group, a core scaffold is functionalized with multiple hydroxyl or carboxyl groups, each protected with a different, orthogonally cleavable group. For example, a core molecule could be protected with a combination of a silyl ether, a 2-methoxy-6-methylbenzyl ether, and a standard benzyl ether.

The divergent synthesis would then proceed as follows:

Selective Deprotection: The most labile protecting group, for instance, the silyl ether, is removed under its specific cleavage conditions (e.g., with a fluoride (B91410) source).

Functionalization: The newly exposed functional group is then reacted with a diverse set of building blocks, creating a first generation of analogues.

Second Selective Deprotection: Next, the 2-methoxy-6-methylbenzyl ether is selectively cleaved using an oxidative reagent like DDQ, leaving the benzyl ether intact.

Second Functionalization: The second liberated functional group is then reacted with another set of diverse building blocks, further expanding the chemical library.

Final Deprotection and Functionalization: Finally, the more robust benzyl ether is removed via hydrogenolysis, and the resulting functional group is derivatized.

This iterative process of selective deprotection and functionalization allows for the exponential growth of a chemical library from a single, strategically protected precursor. The unique cleavage properties of the 2-methoxy-6-methylbenzyl group provide a crucial point of diversification in such synthetic schemes.

The application of this strategy can be further enhanced by employing solid-phase synthesis techniques. acs.orgrsc.orgnih.gov In this approach, the core scaffold is attached to a solid support via a cleavable linker. The divergent synthesis is then carried out on the solid support, which simplifies purification as excess reagents and byproducts can be washed away. The final library of compounds is then cleaved from the resin. The compatibility of the 2-methoxy-6-methylbenzyl group's cleavage conditions with various solid-phase linkers is a key consideration in designing such a synthetic route.

Below is a hypothetical data table illustrating the concept of a divergent synthesis utilizing a 2-methoxy-6-methylbenzyl (2M6MB) protecting group in combination with other orthogonal protecting groups on a core scaffold.

| Step | Reaction | Protecting Group Removed | Reagents for Deprotection | Building Blocks for Functionalization (Examples) |

| 1 | Selective Deprotection & Functionalization | TBDMS | TBAF | R1-COOH, R1-NCO, R1-SO2Cl |

| 2 | Selective Deprotection & Functionalization | 2M6MB | DDQ | R2-X (Alkyl Halides), R2-B(OH)2 (Suzuki Coupling) |

| 3 | Final Deprotection & Functionalization | Bn | H2, Pd/C | R3-COOH, R3-NCO |

This systematic approach, enabled by the distinct reactivity of protecting groups like the 2-methoxy-6-methylbenzyl ether, is a powerful engine for the discovery of new molecules with desired biological activities.

Computational and Theoretical Investigations of 2 Methoxy 6 Methylbenzyl Bromide

Electronic Structure and Reactivity Predictions

The electronic environment of a molecule is fundamental to understanding its stability and how it will interact with other chemical species. For 2-Methoxy-6-methylbenzyl bromide, the interplay of the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing bromine atom, creates a unique electronic landscape on the benzene (B151609) ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

In the case of this compound, DFT studies would reveal the influence of the ortho-substituents on the geometry of the benzene ring and the benzylic carbon. The electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups increases the electron density in the aromatic ring, which in turn affects the C-Br bond length and strength. These calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The stability of the molecule can be assessed by its total electronic energy, which is a direct output of DFT calculations.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound

| Property | Illustrative Value |

| Total Electronic Energy | -2875.45 Hartree |

| Dipole Moment | 2.15 Debye |

| C-Br Bond Length | 1.98 Å |

| C-O Bond Length (methoxy) | 1.37 Å |

| C-C Bond Length (methyl) | 1.51 Å |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is anticipated to be localized primarily on the antibonding σ* orbital of the C-Br bond. A nucleophilic attack would therefore target the benzylic carbon, leading to the cleavage of the C-Br bond. The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Illustrative Energy (eV) |

| HOMO | -8.95 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 8.20 |

Note: The values in this table are illustrative and based on typical FMO analysis of substituted benzyl (B1604629) halides.

Mechanistic Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For benzyl halides, the competition between Sₙ1 and Sₙ2 reaction pathways is a classic example where computational studies can provide definitive insights.

The nucleophilic substitution of this compound can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. In the Sₙ1 pathway, the rate-determining step is the formation of a carbocation intermediate, whereas the Sₙ2 pathway involves a concerted backside attack by a nucleophile.

Computational chemistry allows for the location and characterization of the transition states for both pathways. For this compound, the presence of two ortho substituents (methoxy and methyl) creates significant steric hindrance around the benzylic carbon, which would disfavor the backside attack required for an Sₙ2 reaction. Conversely, the electron-donating nature of these groups effectively stabilizes the benzylic carbocation that forms in an Sₙ1 reaction. Therefore, computational analysis is expected to show a lower activation energy for the Sₙ1 pathway compared to the Sₙ2 pathway.

Table 3: Illustrative Calculated Activation Energies for Sₙ1 and Sₙ2 Reactions

| Reaction Pathway | Illustrative Activation Energy (kcal/mol) |

| Sₙ1 | 18.5 |

| Sₙ2 | 25.2 |

Note: These values are illustrative and represent a plausible scenario based on the structure of this compound.

A reaction coordinate map, or energy profile, provides a visual representation of the energy changes that occur as reactants are converted into products. By plotting the potential energy against the reaction coordinate, one can visualize the transition states and any intermediates that are formed.

For this compound, the energy profile for the Sₙ1 reaction would show two peaks corresponding to the two transition states, with a valley in between representing the stable carbocation intermediate. The first peak, representing the formation of the carbocation, would be the higher of the two, indicating the rate-determining step. The energy profile for the Sₙ2 reaction would show a single peak for the concerted transition state. Comparing the heights of the highest energy barriers on both profiles would confirm the preferred reaction pathway.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. For this compound, the rotation around the C-C bond connecting the bromomethyl group to the benzene ring is of particular interest.

Due to the steric bulk of the ortho-methoxy and -methyl groups, the rotation of the -CH₂Br group will be restricted. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. It is likely that the most stable conformation will be one where the bromine atom is oriented away from the bulky ortho substituents to minimize steric repulsion. Furthermore, weak intramolecular interactions, such as hydrogen bonding between a hydrogen atom of the methyl group and the oxygen of the methoxy group, could also influence the conformational preferences. These subtle interactions can be accurately modeled using high-level computational methods.

Studies on the Influence of Steric and Electronic Effects

The reactivity and stability of this compound are significantly influenced by the steric and electronic effects of its substituents: the methoxy group, the methyl group, and the bromine atom, all attached to the benzyl core.

The methoxy group at the 2-position is an electron-donating group through resonance, which can stabilize a positive charge on the benzene ring and the benzylic carbon. This electronic effect can facilitate reactions that proceed through a carbocation intermediate, such as SN1-type substitutions. Conversely, the inductive effect of the oxygen atom is electron-withdrawing, though this is generally outweighed by the resonance effect in ortho and para positions.

The methyl group at the 6-position is also electron-donating, albeit through hyperconjugation, which is a weaker effect than the resonance of the methoxy group. However, the primary influence of the methyl group in this position is likely steric hindrance. The proximity of the methoxy and methyl groups to the bromomethyl group can sterically hinder the approach of nucleophiles, potentially slowing down SN2 reactions.

Computational studies on similarly substituted benzyl halides, such as para-substituted benzyl chlorides, using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have shown that electron-donating substituents can influence the mechanism of reductive cleavage. acs.orgacs.org For instance, DFT calculations have indicated the possibility of forming radical anions from benzyl chlorides bearing donor substituents. acs.org Such studies highlight the delicate balance between electronic and steric effects in determining the reaction pathways of substituted benzyl halides.

A study on electron-rich benzyl bromide derivatives revealed that the reaction mechanism for homologation proceeds via the intermediacy of a phenonium ion, with lower energy barriers for more electron-rich systems. nih.gov This suggests that the electron-donating methoxy and methyl groups in this compound would likely facilitate similar cationic intermediates.

The geometric parameters of the closely related 2,6-dimethoxybenzyl bromide have been determined by X-ray diffraction, revealing that the C-Br bond is oriented essentially perpendicular to the plane of the benzene ring. mdpi.com This conformation is likely adopted to minimize steric strain between the bromomethyl group and the ortho-substituents. A similar perpendicular arrangement would be expected for this compound.

Table 1: Comparison of Geometric Parameters of 2,6-Dimethoxybenzyl Bromide and Postulated Parameters for this compound

| Geometric Parameter | 2,6-Dimethoxybenzyl Bromide mdpi.com | Postulated this compound |

| C-Br Bond Length (Å) | Long | Likely similar or slightly altered |

| C-Br Bond Orientation | Perpendicular to the benzene ring | Expected to be perpendicular |

| Methoxy Group Orientation | Coplanar with the benzene ring | Expected to be coplanar |

Note: The data for this compound is a postulation based on the structurally similar 2,6-dimethoxybenzyl bromide due to a lack of direct experimental data.

Investigation of Non-Covalent Interactions in Molecular Aggregates

Non-covalent interactions play a crucial role in the solid-state packing and crystal structure of molecules. acs.org For this compound, several types of non-covalent interactions can be anticipated based on studies of similar molecules.

X-ray analysis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) has shown the presence of C-H···O interactions and π···π stacking, which stabilize the crystal lattice. scielo.br In the case of this compound, the presence of the methoxy group provides a hydrogen bond acceptor (the oxygen atom) and the aromatic ring can participate in π-stacking interactions.

Furthermore, the bromine atom can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. This has been observed in the crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde, where Br···Br interactions connect two molecules. scielo.br It is plausible that similar halogen bonding could be present in the solid state of this compound.

The packing of 2,6-dimethoxybenzyl bromide in its unit cell, as determined by X-ray crystallography, is influenced by these weak interactions. mdpi.com The arrangement of molecules in the crystal lattice of this compound would similarly be a result of the interplay of these various non-covalent forces.

Table 2: Potential Non-Covalent Interactions in this compound

| Type of Interaction | Participating Groups | Expected Role |

| Hydrogen Bonding | C-H donors and the oxygen of the methoxy group as an acceptor | Stabilization of molecular conformations and crystal packing |

| π···π Stacking | Aromatic rings of adjacent molecules | Contribution to the overall stability of the crystal structure |

| Halogen Bonding | Bromine atom of one molecule and an electron-rich region of another | Directional interactions influencing crystal packing |

| van der Waals Forces | All atoms in the molecule | General attractive forces contributing to molecular aggregation |

The computational analysis of such interactions, often through methods like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), can provide a deeper understanding of the forces governing the supramolecular assembly of this compound. scielo.br

Emerging Research Frontiers and Future Perspectives on 2 Methoxy 6 Methylbenzyl Bromide Chemistry

Development of Novel Catalytic Systems for 2-Methoxy-6-methylbenzyl Bromide Transformations

The development of new catalytic systems is paramount for achieving efficient and selective transformations. In the context of this compound, two particularly promising areas are photoredox catalysis and electrosynthesis, which offer mild and sustainable alternatives to traditional methods.

Photoredox Catalysis for Mild Benzylic Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. The core principle involves the use of a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive intermediates.

For this compound, photoredox catalysis opens avenues for a range of benzylic functionalizations. The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring can influence the reduction potential of the benzyl (B1604629) bromide. It is plausible that upon SET from an excited photocatalyst, the C-Br bond undergoes homolytic cleavage to generate a 2-methoxy-6-methylbenzyl radical. This radical is a key intermediate that can participate in various coupling reactions.

Research on substituted benzyl bromides has demonstrated the feasibility of such transformations. For instance, the photoredox-catalyzed coupling of benzyl bromides with electron-deficient alkenes, known as a Giese-type reaction, could be applied to this compound. acs.org Similarly, enantioselective α-benzylation of aldehydes has been achieved using photoredox organocatalysis, a strategy that could potentially be adapted to generate chiral molecules incorporating the 2-methoxy-6-methylbenzyl moiety. nih.gov

A general proposed mechanism for the photoredox-catalyzed functionalization of this compound is outlined below:

Photoexcitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) reduces the this compound, leading to the formation of a radical anion which then fragments to the 2-methoxy-6-methylbenzyl radical and a bromide anion.

Radical Coupling: The generated benzyl radical reacts with a suitable coupling partner (e.g., an alkene, an enamine).

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor or through a subsequent redox event in the catalytic cycle, thus completing the cycle.

The choice of photocatalyst, solvent, and light source would be critical in optimizing these reactions. Iridium and ruthenium polypyridyl complexes are common choices for such transformations. epa.gov

Table 1: Potential Photoredox Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Key Features |

|---|---|---|---|

| Giese-Type Addition | Electron-deficient alkene | Functionalized allylbenzene | C-C bond formation |

| α-Benzylation of Aldehydes | Enamine intermediate | Chiral α-benzylated aldehyde | Asymmetric synthesis |

| Cross-Coupling | Aryl boronic acid | Diaryl methane (B114726) derivative | Dual catalytic system |

Electrosynthesis Approaches for Sustainable Reactions

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. This approach can often be performed at room temperature and pressure, avoiding the need for stoichiometric chemical oxidants or reductants.

The electrochemical reduction of benzyl bromides can generate benzyl radicals or carbanions, depending on the reaction conditions. For this compound, direct electroreductive coupling with various electrophiles is a promising avenue. For example, the electrochemical acylation of benzyl bromides with acetic anhydride (B1165640) has been demonstrated in a micro-flow electrolysis cell, yielding phenyl-2-propanone derivatives. bath.ac.ukresearchgate.net This methodology could be adapted to synthesize ketones derived from this compound.

Furthermore, two-phase electrolysis provides a practical method for electroorganic synthesis, where the reactive species generated in the aqueous phase can react with the substrate in the organic phase, leading to regioselective products. cecri.res.in This could be particularly useful for the synthesis of substituted benzyl bromides themselves or for their subsequent functionalization.

Flow Chemistry and Continuous Processing for this compound Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents.

Reactions involving this compound, especially those that proceed through highly reactive intermediates like Grignard reagents or organolithium species, can benefit significantly from flow chemistry. The formation of Grignard reagents from benzyl bromides is often plagued by the formation of Wurtz coupling byproducts in batch processes. researchgate.netsciencemadness.org Continuous flow systems can minimize this side reaction by ensuring that the freshly formed Grignard reagent is immediately consumed in a subsequent reaction step. researchgate.net

A potential flow chemistry setup for the synthesis and subsequent reaction of the Grignard reagent of this compound could involve the following steps:

A solution of this compound in an ethereal solvent is continuously pumped through a packed-bed reactor containing magnesium turnings. researchgate.net

The resulting Grignard reagent solution is then directly mixed with a stream of an electrophile (e.g., an aldehyde, ketone, or carbon dioxide) in a T-mixer.

The reaction mixture flows through a residence time unit (a coil reactor) to ensure complete conversion.

The product stream is collected at the outlet for subsequent workup and purification.

This approach not only improves safety and selectivity but also allows for the rapid optimization of reaction conditions by simply adjusting flow rates and temperatures. okayama-u.ac.jpacs.org

Unexplored Reactivity Modes and Methodological Discoveries

Beyond established transformations, the unique structure of this compound makes it a candidate for exploring novel reactivity modes. One such area is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives. nih.gov This reaction proceeds through the formation of a phenonium ion intermediate, leading to homologated products containing a benzylic quaternary center and an alkyl bromide amenable to further derivatization. Given the electron-rich nature of the aromatic ring in this compound, it is a prime candidate for this type of transformation.

The proposed mechanism would involve:

Lewis acid-catalyzed reaction of this compound with a diazo compound to form a benzylic carbocation.

Intramolecular attack of the aromatic ring onto the carbocation to form a phenonium ion.

Rearrangement and subsequent ring-opening by the bromide ion to yield the homologated product.

This methodology would provide access to complex molecular scaffolds from a relatively simple starting material.

Integration of this compound into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. These systems can perform a series of reactions, purifications, and analyses with minimal human intervention.

This compound can be readily integrated into such platforms as a key building block. For example, automated systems can be programmed to perform a matrix of reactions, varying the coupling partners, catalysts, and reaction conditions to quickly identify optimal protocols for its functionalization. The synthesis of Grignard reagents from benzyl halides and their subsequent reactions have been successfully automated, demonstrating the feasibility of incorporating such transformations into automated workflows. researchgate.netresearchgate.net

Table 2: Potential Automated Synthesis Workflows for this compound

| Workflow | Key Steps | Potential Outcome |

|---|---|---|

| High-Throughput Reaction Screening | Parallel synthesis with various nucleophiles and catalysts | Rapid identification of optimal reaction conditions |

| Automated Grignard Formation and Reaction | In-situ generation of the Grignard reagent followed by addition to a library of electrophiles | Synthesis of a diverse library of alcohol derivatives |

| Multistep Synthesis | Sequential reactions using flow chemistry modules integrated into the automated platform | Efficient construction of complex target molecules |

Potential for Derivatization Towards New Chemical Entities for Academic Exploration

The functional group handles present in this compound—the benzyl bromide, the methoxy group, and the methyl group—offer multiple points for derivatization, making it an excellent starting material for the synthesis of new chemical entities for academic research.

The benzyl bromide moiety is a versatile electrophilic site that can react with a wide range of nucleophiles to introduce new functional groups. researchgate.netacs.orgrsc.org The methoxy group can potentially be cleaved to a phenol, which can then be further functionalized. The methyl group could undergo oxidation or other transformations.

Examples of potential derivatization strategies include:

Nucleophilic Substitution: Reaction with amines, thiols, alcohols, and carbanions to introduce a wide variety of substituents at the benzylic position.

Grignard and Organolithium Chemistry: Conversion to the corresponding organometallic reagent followed by reaction with a diverse set of electrophiles. sciencemadness.orgthieme-connect.deyoutube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed if the bromide is on the aromatic ring, or through dual catalytic systems involving the benzyl bromide.

These derivatization strategies could lead to the generation of novel ligands for catalysis, probes for chemical biology, or scaffolds for medicinal chemistry research.

Q & A

What are the common synthetic routes for 2-Methoxy-6-methylbenzyl bromide, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves functionalization of a benzyl alcohol precursor. A common route is bromination of 2-methoxy-6-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. Key parameters include:

- Temperature: Reactions are often conducted at 0–5°C to minimize side reactions like oxidation or polymerization.

- Solvent: Dichloromethane (DCM) or diethyl ether is used to stabilize intermediates.

- Stoichiometry: Excess HBr (1.5–2.0 equivalents) ensures complete conversion .

Critical Analysis:

Incomplete bromination may occur if moisture is present, leading to hydrolysis back to the alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (from ethanol/water) is essential to isolate the product in >90% purity .

How can researchers optimize regioselectivity during the synthesis of derivatives from this compound?

Level: Advanced

Answer:

Regioselectivity in nucleophilic substitution (e.g., with amines or thiols) is influenced by steric and electronic effects. The methoxy group at the 2-position directs electrophilic attack to the 6-methyl-substituted benzyl position due to its electron-donating nature. To enhance selectivity:

- Base Choice: Use non-nucleophilic bases like DBU to minimize competing elimination.

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring SN2 mechanisms .

Example Protocol:

- React this compound (1.0 eq) with sodium thiophenolate (1.2 eq) in DMF at 60°C for 12 hours.

- Monitor progress via TLC (hexane:EtOAc = 4:1) and isolate the thioether derivative in 85% yield .

What analytical techniques are critical for characterizing this compound and its intermediates?

Level: Basic

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 229.02 (calculated for C₉H₁₁BrO).

- Melting Point: Pure product typically melts at 48–50°C; deviations indicate impurities .

How do steric effects from the 6-methyl group impact the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Answer:

The 6-methyl group creates steric hindrance, reducing accessibility to the benzylic bromide in reactions like Suzuki-Miyaura couplings. Strategies to mitigate this:

- Catalyst Optimization: Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates and enhance turnover.

- Microwave-Assisted Synthesis: Elevated temperatures (100–120°C) accelerate reaction kinetics, achieving 70–80% yields in 2 hours vs. 24 hours under conventional heating .

Data Comparison:

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Conventional heating | 45 | 24 |

| Microwave | 78 | 2 |

What safety protocols are essential when handling this compound in the laboratory?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides.

- Storage: Keep in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Note: The compound is a lachrymator and may cause severe skin irritation. Emergency eyewash stations and showers must be accessible .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from impurities or polymorphic forms. Steps to validate

Reproduce Synthesis: Follow literature procedures exactly, noting solvent purity and drying methods.

DSC Analysis: Differential scanning calorimetry can identify polymorphs by detecting multiple endotherms.

Collaborative Cross-Check: Compare NMR data with computational predictions (e.g., DFT-based NMR shifts) .

Case Study: A reported mp of 50°C vs. observed 48°C was traced to residual ethanol in recrystallized samples, resolved by vacuum drying at 40°C for 6 hours .

What role does this compound play in the synthesis of bioactive molecules?

Level: Advanced

Answer:

The compound is a key intermediate in synthesizing:

- Anticancer Agents: Coupling with pyridinylboronic acids generates kinase inhibitors.

- Antimicrobials: Reaction with thiourea derivatives yields thiazole-based compounds with MIC values <1 µg/mL against S. aureus .

Mechanistic Insight: The methoxy group enhances solubility in biological matrices, while the bromide serves as a leaving group for targeted alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.